Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-
Description
This compound belongs to a class of thieno[2,3-d]pyrimidinone derivatives functionalized with thioacetamide substituents. Its core structure comprises a bicyclic thieno[2,3-d]pyrimidin-4(3H)-one scaffold, substituted at the 2-position with a thioether-linked acetamide group. Key structural features include:
Properties
Molecular Formula |
C18H19N3O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-9-6-5-7-13(10(9)2)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23) |
InChI Key |
FDHHPFSSWQIZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidinone Core
The thieno[2,3-d]pyrimidinone nucleus is generally prepared by cyclization of 2-aminothiophene derivatives:
- Step 1: Acylation of 2-aminothiophene with acyl chlorides or anhydrides to form amides.
- Step 2: Cyclization under dehydrating conditions to yield the thieno[2,3-d]pyrimidinone scaffold.
For example, 2-aminothiophene 13 is acylated to amide 14, which is cyclized to thienopyrimidinone 15 (as described in patent WO2000075145A1).
Conversion to Reactive Chloropyrimidine Intermediates
The pyrimidinone is converted to chloropyrimidine derivatives using phosphoryl chloride (POCl3):
- Reaction of pyrimidinones with phosphoryl chloride produces 4-chloropyrimidines (general formula 6).
- This chlorination activates the pyrimidine ring for nucleophilic substitution.
This step is crucial for introducing the thioether group in the next stage.
Formation of Thioether Linkage via Thiol Substitution
The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with thiols to form thioethers:
- Thiols such as 2,3-dimethylphenyl thiol or related derivatives are reacted with the chloropyrimidine in polar aprotic solvents (e.g., dimethylformamide, DMF) in the presence of a base like potassium carbonate.
- Typical reaction temperatures range from 70°C to 80°C.
- The reaction proceeds over several hours (e.g., 5 hours) to yield the thioether linkage.
This method is exemplified by the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-acetamides, where 4,6-dimethyl-2-thiopyrimidine is reacted with α-chloroacetanilide derivatives in DMF with potassium carbonate.
Preparation of the Acetamide Moiety
The acetamide group is introduced via acylation of an appropriate amine:
- Acid chlorides derived from carboxylic acids (e.g., acetic acid derivatives) are prepared using oxalyl chloride or thionyl chloride.
- The acid chloride is then reacted with the amine bearing the 2,3-dimethylphenyl substituent to form the acetamide.
- Alternative coupling methods include carbodiimide-mediated coupling (e.g., using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC), mixed anhydrides, or active esters (N-hydroxysuccinimide esters).
These methods provide flexibility in amide bond formation and are well-documented in the literature.
Final Coupling and Purification
The thioether intermediate and the acetamide-bearing amine are coupled under controlled conditions:
- The reaction mixture is typically stirred and heated to promote coupling.
- After completion, the product is isolated by filtration or extraction.
- Purification is carried out by recrystallization from solvents such as acetone-DMF mixtures or by chromatographic techniques.
- Yields are generally high (e.g., 90% or above for similar compounds).
An example is the preparation of N-(4-chlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide with 91% yield and well-defined melting points and spectral data.
Data Table Summarizing Key Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidinone cyclization | 2-Aminothiophene + Acyl chloride, cyclization | Not specified | Reflux | Hours | Not specified | Core scaffold formation |
| Chlorination of pyrimidinone | Phosphoryl chloride (POCl3) | Not specified | Reflux | Hours | Not specified | Formation of 4-chloropyrimidine |
| Thiol substitution | 4-Chloropyrimidine + 2,3-dimethylphenyl thiol + K2CO3 | Dimethylformamide (DMF) | 70–80°C | 5 hours | ~90 | Nucleophilic aromatic substitution |
| Acetamide formation | Acid chloride + 2,3-dimethylphenyl amine | Not specified | Room temp to reflux | Hours | Not specified | Carbodiimide or mixed anhydride methods |
| Final coupling and purification | Stirring, filtration, recrystallization | Acetone/DMF | Room temp | Several hours | 90+ | Product isolation and purification |
Research Findings and Analytical Data
- The synthesized compounds exhibit characteristic melting points (e.g., 154–156°C for related acetamides).
- Spectroscopic data such as ^1H NMR confirm the presence of amide NH, aromatic protons, methyl groups, and thioether methylene protons.
- Mass spectrometry (LC/MS) shows molecular ion peaks consistent with the expected molecular weights (e.g., m/z = 308.06 for related derivatives).
- Elemental analysis aligns closely with calculated values, confirming compound purity and composition.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : It has been studied as an inhibitor of MEK1/2 kinases which play a critical role in cell proliferation and survival in various cancers. In vitro studies showed effective inhibition of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cell lines at concentrations as low as 0.3 µM .
Anti-inflammatory Effects
Some derivatives of this compound are being investigated for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine production in various models of inflammation.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This aspect is still under investigation but shows promise for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of Acetamide derivatives in xenograft models. The results demonstrated that these compounds significantly inhibited tumor growth in mice models bearing BRAF mutant tumors when administered at doses of 10 mg/kg .
Case Study 2: Mechanistic Studies
Mechanistic studies have shown that Acetamide derivatives induce cell cycle arrest and apoptosis in cancer cells by downregulating key signaling pathways involved in cell survival and proliferation. This was confirmed through Western blot analysis measuring phospho-ERK1/2 levels .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Structural and Functional Differences:
Core Modifications: The target compound lacks alkylation at the pyrimidinone N3 position (cf. ’s 3-ethyl group), which may reduce steric hindrance compared to ethyl-substituted analogs .
Aryl Group Variations: 2,3-Dimethylphenyl (target) vs. 2-methoxyphenyl (): The methyl groups in the target compound increase hydrophobicity, while the methoxy group in enhances solubility and hydrogen-bond acceptor capacity .
Synthetic Yields :
- reports an 80% yield for its dichlorophenyl analog, suggesting efficient alkylation under optimized conditions. The target compound’s synthesis may require similar protocols (e.g., sodium methylate-mediated alkylation, as in ) .
Hydrogen Bonding and Crystallography Insights
- Hydrogen-Bonding Patterns: The acetamide NH and pyrimidinone carbonyl groups are critical for intermolecular interactions. For example, ’s compound forms hydrogen bonds via NH and carbonyl groups, stabilizing its crystal lattice .
- Crystal Packing : Substituents like methyl or ethyl groups influence packing efficiency. ’s higher melting point (202–203°C vs. 230–232°C in ) may reflect differences in hydrogen-bonding networks or van der Waals interactions .
Implications for Drug Design
- Metabolic Stability: Methyl groups (e.g., 5,6-dimethyl in the target) may protect against oxidative metabolism, whereas ethyl or phenoxy groups () could introduce metabolic liabilities .
Biological Activity
Acetamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- (CAS No. 606107-92-0) is a notable example with potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C18H19N3O3S2
- Molar Mass : 389.49 g/mol
- Structure : The compound features a thieno[2,3-D]pyrimidine core linked to an acetamide moiety, which is critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to Acetamide exhibit various biological activities:
-
Anticancer Activity :
- Acetamide derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
-
Antimicrobial Properties :
- Some acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and A549 cells | , |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Reduces cytokine levels |
Detailed Research Insights
-
Anticancer Mechanisms :
- A study focused on the compound's ability to inhibit cell growth involved treating cancer cell lines with varying concentrations of Acetamide derivatives. Results indicated that at concentrations around 10 µM, significant inhibition of cell viability was observed, leading to further exploration of its mechanisms involving apoptosis and cell cycle regulation .
- Antimicrobial Evaluation :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. How can the synthesis of this acetamide derivative be optimized for higher yields and purity?
- Methodological Answer : The compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides. Key steps include:
- Using a 2.6–2.8-fold molar excess of sodium methylate to deprotonate the thiol group, enhancing nucleophilicity .
- Employing equimolar amounts of 2-chloroacetamide derivatives under reflux in ethanol, followed by recrystallization from ethanol-dioxane mixtures to improve purity .
- Monitoring reaction progress via TLC and optimizing reaction time (typically 30–60 minutes) to avoid side products .
- Key Characterization : Yield and purity are confirmed via NMR (e.g., δ 12.50 ppm for NH-3, δ 4.12 ppm for SCH) and elemental analysis (e.g., C: 45.29% vs. calculated 45.36%) .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Methodological Answer :
- NMR : Assign peaks for diagnostic protons (e.g., NHCO at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm, and methyl groups at δ 2.19 ppm) .
- LC-MS : Confirm molecular weight (e.g., observed [M+H] at m/z 344.21 vs. calculated 344.0) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical values for C, N, and S (e.g., S: 9.30% observed vs. 9.32% calculated) to detect impurities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Crystal Structure Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals. Key parameters include hydrogen-bonding networks (e.g., N–H···O interactions) and torsional angles to confirm thienopyrimidine ring planarity .
- Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to classify intermolecular interactions (e.g., R(8) motifs) and predict packing patterns .
- Case Study : For analogous compounds, deviations in bond lengths (e.g., C–S bond at 1.76 Å vs. expected 1.82 Å) may indicate electronic effects from substituents .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the thioacetamide moiety .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonds between the acetamide NH and active-site residues .
- SAR Insights : Compare with derivatives (e.g., replacing 2,3-dimethylphenyl with 4-chlorophenyl) to assess how substituents modulate bioactivity .
Q. How should researchers address contradictions in analytical data (e.g., elemental analysis vs. NMR)?
- Methodological Answer :
- Root-Cause Analysis : For discrepancies in sulfur content (e.g., 9.30% observed vs. 9.32% calculated), recheck combustion conditions or use alternative methods like XPS .
- Dynamic NMR : Resolve ambiguous proton environments (e.g., overlapping aromatic peaks) by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d) .
- Cross-Validation : Confirm molecular formula via high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
